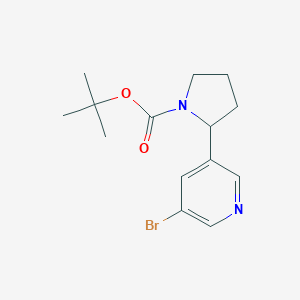

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H19BrN2O2 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and pyrrolidine.

Formation of Intermediate: The pyrrolidine ring is introduced to the 5-bromopyridine through a nucleophilic substitution reaction.

Esterification: The intermediate is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the pyrrolidine ring or the pyridine moiety.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution Products: Various substituted pyrrolidine derivatives.

Oxidation Products: Oxidized forms of the pyrrolidine or pyridine rings.

Hydrolysis Products: The corresponding carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

- Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis, enabling the construction of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the synthesis of derivatives with tailored properties.

Drug Development

Potential Therapeutic Applications

- This compound is investigated for its potential in drug development, particularly in designing molecules that target specific biological pathways. Its structure allows it to interact with various biological targets, including enzymes and receptors, making it a candidate for developing new pharmaceuticals.

Case Study: Anticancer Activity

- Research has shown that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Biological Probes

Molecular Interaction Studies

- The compound is utilized as a biological probe to study molecular interactions within biological systems. Its ability to bind selectively to certain biomolecules makes it valuable for understanding complex biochemical pathways.

Material Science

Development of Functional Materials

- In material science, this compound is explored for creating functional materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance in applications such as sensors and catalysts.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

- Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the combination of the pyrrolidine and pyridine rings with a tert-butyl ester group. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Actividad Biológica

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 179120-81-1) is a chemical compound that combines a pyrrolidine ring with a brominated pyridine moiety. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development contexts. The compound's unique structural features may allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C14H19BrN2O2

- Molecular Weight : 327.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors. The presence of the pyridine and pyrrolidine rings facilitates interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For example, derivatives with similar functional groups have shown in vitro cytotoxicity against various cancer cell lines, including P388 murine leukemia cells and HCT116 human colon cancer cells .

Antiviral Activity

Compounds containing brominated pyridine derivatives have been noted for their antiviral properties, particularly against Herpes simplex virus type I and Poliovirus type I . This suggests that this compound may also possess similar antiviral activities, warranting further investigation.

Enzyme Inhibition

The compound's structural characteristics may enable it to act as an inhibitor for specific kinases involved in cell proliferation and survival pathways. For instance, related compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, leading to induced apoptosis in cancer cells .

Study 1: Anticancer Potential

In a recent study, derivatives of pyrrolidine-based compounds were synthesized and evaluated for their anticancer activity. The most active compound demonstrated an IC50 value of 12 µM against the HCT116 cell line, indicating substantial potency . The study emphasized the role of the bromine substituent in enhancing biological activity.

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds. It was found that certain brominated pyridine derivatives effectively inhibited viral replication in vitro, showcasing their potential as therapeutic agents against viral infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antitumor Activity | Antiviral Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Potential | Possible |

| Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | High | Moderate | High |

| Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | High | Low | Moderate |

Propiedades

IUPAC Name |

tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIPOXSHIIAUKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.